Propafenone-d5 Hydrochloride
CAS No.: 93909-48-9
Cat. No.: VC0124421
Molecular Formula: C21H28ClNO3
Molecular Weight: 382.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93909-48-9 |
|---|---|
| Molecular Formula | C21H28ClNO3 |
| Molecular Weight | 382.94 |
| IUPAC Name | 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |
| Standard InChI Key | XWIHRGFIPXWGEF-HIBBSUKHSA-N |
| SMILES | CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
The chemical structure of Propafenone-d5 Hydrochloride includes a phenylpropanone backbone substituted with a hydroxyl group, a propylamino group, and a pentadeuterated side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.
The IUPAC name for Propafenone-d5 Hydrochloride is 1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one; hydrochloride . The compound's SMILES notation is , which reflects its isotopic labeling .
Physical and Chemical Properties
Propafenone-d5 Hydrochloride exhibits properties similar to its non-deuterated counterpart but with slight differences due to isotopic substitution:
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Solubility: Highly soluble in water due to the hydrochloride salt form.
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Stability: Stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.
These properties make it ideal for use in liquid chromatography-mass spectrometry (LC-MS) assays and other analytical techniques.
Synthesis and Isotopic Labeling
Synthesis Overview
Analytical Applications
Pharmacokinetic Studies
Propafenone-d5 Hydrochloride is extensively used as an internal standard in pharmacokinetic studies. Its isotopic labeling allows precise differentiation from endogenous compounds and metabolites during mass spectrometric analysis.
In one study, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for simultaneous quantification of propafenone and its active metabolite, 5-hydroxypropafenone, using Propafenone-d5 Hydrochloride as an internal standard . This method demonstrated high sensitivity with limits of quantification as low as 0.5 ng/mL for propafenone .
Bioequivalence Testing
The compound is also employed in bioequivalence studies to compare generic formulations with branded drugs. Its unique isotopic signature ensures accurate measurement of drug concentrations in plasma samples.
Metabolic Pathway Elucidation
By tracing the incorporation and elimination of deuterium-labeled metabolites, researchers can elucidate metabolic pathways and identify key enzymes involved in drug metabolism.
Pharmacological Insights
Comparative Pharmacokinetics
The substitution of hydrogen with deuterium can lead to subtle changes in pharmacokinetics due to the kinetic isotope effect, which slows down metabolic reactions involving C-H bond cleavage compared to C-D bonds.
Studies have shown that deuterium substitution can reduce the rate of oxidative metabolism by cytochrome P450 enzymes, potentially leading to prolonged half-life and altered bioavailability .
Method Development for Quantification
LC-MS/MS Assay Development
A robust LC-MS/MS method was developed for the quantification of Propafenone-d5 Hydrochloride in plasma samples . Key parameters included:
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Column: Gemini C18 (75 x 4.6 mm, 3 µm).
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Mobile Phase: A mixture of ammonium formate (pH 3) and methanol (20:80 v/v).
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Flow Rate: 0.5 mL/min.
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Detection Mode: Positive ionization mode using electrospray ionization (ESI).
This method achieved high sensitivity with short run times, making it suitable for pharmacokinetic and bioequivalence studies.
Validation Parameters
The assay was validated for selectivity, linearity, precision, accuracy, recovery, and stability . Table 1 summarizes key validation data:
| Parameter | Value |
|---|---|
| Linearity Range | 0.50–500 ng/mL |
| Precision (%CV) | <10% |
| Accuracy (%) | >95% |
| Recovery (%) | >85% |
| Stability | Stable under standard laboratory conditions |
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